4,6-Diisopropylpyrimidin-2(1H)-one adheres to the IUPAC naming convention for pyrimidinone derivatives. The compound’s systematic name reflects its core pyrimidinone structure (a six-membered ring with two nitrogen atoms at positions 1 and 3) and the substituents at positions 4 and 6. The diisopropyl groups (two isopropyl substituents) are attached to the nitrogen atoms at positions 4 and 6, resulting in the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol.
| Property | Value |
|---|---|
| CAS Number | 1080650-04-9 |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
No direct X-ray crystallographic data for 4,6-diisopropylpyrimidin-2(1H)-one is available in the provided sources. However, analogous pyrimidinone derivatives (e.g., 4,6-diphenyl-2(1H)-pyrimidinone) exhibit planar or slightly puckered ring conformations in the solid state, with substituents orienting to minimize steric strain. For the diisopropyl derivative, the bulky isopropyl groups at positions 4 and 6 likely enforce a non-planar conformation, potentially causing ring distortion to accommodate steric demands.
While explicit NMR data for 4,6-diisopropylpyrimidin-2(1H)-one is absent, trends from related compounds (e.g., ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) provide a framework: